2-Methyl-4-phenylpyridine
CAS No.: 15032-21-0
Cat. No.: VC21014505
Molecular Formula: C12H11N
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15032-21-0 |
---|---|
Molecular Formula | C12H11N |
Molecular Weight | 169.22 g/mol |
IUPAC Name | 2-methyl-4-phenylpyridine |
Standard InChI | InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 |
Standard InChI Key | CRWNQZTZTZWPOF-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C2=CC=CC=C2 |
Canonical SMILES | CC1=NC=CC(=C1)C2=CC=CC=C2 |
Introduction
Chemical Properties and Identification
Molecular Characteristics
2-Methyl-4-phenylpyridine has a molecular weight of approximately 169.22 g/mol and exists as part of the broader family of substituted pyridines . The compound's structure allows it to participate in various chemical reactions typical of pyridines, including nucleophilic substitution and coordination with metals through the nitrogen atom.
Property | Value |
---|---|
Molecular Formula | C12H11N |
Molecular Weight | 169.22 g/mol |
CAS Number | 15032-21-0 |
Chemical Class | Substituted pyridine |
IUPAC Name | 2-methyl-4-phenylpyridine |
Physical Properties
Based on its structural characteristics, 2-Methyl-4-phenylpyridine is expected to exist as a solid at room temperature with properties typical of aromatic nitrogen-containing compounds. The presence of the pyridine nitrogen confers basic properties to the molecule, allowing it to form salts with acids. One such salt form is the 2,4,6-trinitrophenol salt (picrate), which has been documented in chemical databases .
Pharmacological Significance
Mechanism of Action
The pharmacological importance of 2-Methyl-4-phenylpyridine stems largely from its structural relationship to 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin that selectively damages dopaminergic neurons. Research indicates that the primary target of action for these compounds is the mitochondrial respiratory system, specifically affecting NAD(+)-linked oxygen consumption.
This mechanism is particularly significant in neuropharmacology, as disruption of mitochondrial function in dopaminergic neurons is associated with the pathophysiology of Parkinson's disease. The compound's effects on cellular respiration provide valuable insights into the mechanisms of neurodegenerative processes.
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-4-phenylpyridine involve mitochondrial function. Related compounds like MPP+ are known to interfere with oxidative phosphorylation in mitochondria by inhibiting complex I of the electron transport chain, leading to ATP depletion and eventual cell death .
Biochemical Effect | Mechanism | Consequence |
---|---|---|
Mitochondrial Respiratory Inhibition | Inhibition of NAD(+)-linked O2 consumption | Energy depletion |
Complex I Inhibition | Interference with electron transport chain | Reduced ATP production |
Oxidative Stress | Generation of reactive oxygen species | Cellular damage |
Research Applications
Neuropharmacological Studies
One of the most significant applications of 2-Methyl-4-phenylpyridine is in neuropharmacological research, particularly in studies related to Parkinson's disease. The compound serves as an important tool for understanding the mechanisms of neurotoxicity in dopaminergic neurons.
Research has shown that while 2-Methyl-4-phenylpyridine itself exhibits moderate neurotoxic effects, its related compound MPP+ demonstrates high neurotoxicity and has become an established model for studying Parkinson's disease. This difference in potency provides researchers with a spectrum of compounds to investigate neuroprotective strategies.
Anticancer Research
Recent studies have explored the potential anticancer properties of 2-Methyl-4-phenylpyridine derivatives. Some research suggests that certain analogs exhibit selective toxicity toward cancer cells, particularly non-small cell lung adenocarcinoma.
A case study evaluating the anticancer activity of related compound 1-methyl-4-phenylpyridinium on A549 cells demonstrated significant cytotoxic effects, suggesting potential applications in cancer therapy. The mechanism appears to involve disruption of mitochondrial function in cancer cells, leading to apoptosis.
Pharmaceutical Intermediate Applications
2-Methyl-4-phenylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds with diverse therapeutic effects, including anti-inflammatory and analgesic properties.
Derivative Compound | Application Area | Research Focus |
---|---|---|
1-Methyl-4-phenylpyridinium | Neurotoxin research | Parkinson's disease models |
5-Methyl-4-phenylpyridine | Anticancer studies | Targeted cancer therapies |
4-Phenylpyridine | Neuroprotective studies | Prevention of dopaminergic cell death |
Relationship to MPTP and MPP+
Structural Comparisons
The structure of 2-Methyl-4-phenylpyridine bears significant similarity to both 4-phenylpyridine (4PP) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), compounds that have been extensively studied for their roles in neurotoxicity and Parkinson's disease research .
MPTP is a protoxin that is metabolized by monoamine oxidase B to form MPP+, which is then selectively accumulated in dopaminergic neurons through the dopamine transporter, leading to neuronal death . This process has been instrumental in developing animal models of Parkinson's disease.
Comparative Pharmacology
The pharmacological profile of 2-Methyl-4-phenylpyridine can be better understood through comparison with its structural analogs. The positioning of substituents on the pyridine ring significantly affects biological activity, with the location of the methyl and phenyl groups determining interactions with cellular targets.
Research comparing 2-methyl-4-phenylpyridine with 4-phenylpyridine and 1-methyl-4-phenylpyridinium has revealed distinct differences in their interactions with the dopamine uptake system . MPP+ is actively accumulated into striatal and cerebral cortical synaptosomes by the dopamine and norepinephrine uptake systems, respectively, whereas other analogs show different patterns of accumulation and toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume